(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Overview
Description
“(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine” is a derivative of Dibenzo[b,f][1,4]oxazepine (DBO). DBO derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . They are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .
Synthesis Analysis
Several synthetic protocols have been developed to construct DBO and its derivatives . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation . These methods serve as a guide to chemists in developing DBO derivatives of pharmacological interest .
Molecular Structure Analysis
The molecular structure of DBO derivatives is characterized by a tricyclic system with a central seven-membered heterocyclic ring . Three isomeric forms of dibenzoxazepine systems are possible – dibenz[b,f][1,4]oxazepine (DBO), dibenz[b,e][1,4]oxazepine, and dibenz[c,f][1,2]oxazepine . Among these, the DBO ring system is of particular interest .
Chemical Reactions Analysis
The synthesis of DBO derivatives involves several chemical reactions. For instance, substituted 2-chlorobenzaldehydes are allowed to react with substituted 2-aminophenols under basic conditions in a microwave oven . Another protocol involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot .
Physical and Chemical Properties Analysis
The physical and chemical properties of DBO derivatives can vary depending on the specific compound. For instance, the molecular weight of Dibenzo[b,f][1,4]oxazepine is 195.2167 .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Tetrahydro-1,3-oxazepines : A study by Skvorcova et al. (2015) describes the efficient synthesis of tetrahydro-1,3-oxazepines, showcasing the regioselective intramolecular amination of cyclopropylmethyl cation, which is closely related to the core structure of (4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine (Skvorcova, Grigorjeva, & Jirgensons, 2015).
X-ray Diffraction and DFT Studies of Benzimidazole Fused-1,4-Oxazepines : Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine hybrids and analyzed them using X-ray crystallography and DFT studies. This research contributes to understanding the molecular structure and properties of similar compounds (Almansour et al., 2016).
Synthesis of 1,3-Oxazepine Compounds : Abood (2010) conducted a study on the synthesis of new 1,3-oxazepine derivatives from new Schiff bases. The research provides insights into the synthesis process and potential applications of oxazepine derivatives, which are structurally related to the compound (Abood, 2010).
Biological and Pharmacological Research
Antimicrobial and Antioxidant Studies of Lignan Conjugates : Raghavendra et al. (2016) explored the antimicrobial and antioxidant activities of synthesized compounds including tetrahydrobenzo[b]thiophene derivatives, providing a basis for evaluating the biological activities of structurally similar compounds (Raghavendra et al., 2016).
Antibacterial Activity of Benzoxazepin-Thiones : Ağirbaş et al. (2011) synthesized a series of benzoxazepin-thiones and assessed their in vitro antimicrobial activity. This research indicates the potential of related compounds in the field of antibacterial agents (Ağirbaş, Kemal, & Budak, 2011).
Novel Scaffolds and Chemical Transformations
Long-Range Diastereoselectivity in an Ugi Reaction : Banfi et al. (2013) described the synthesis of tetrahydrobenzoxazepines via an Ugi reaction, demonstrating the potential for creating drug-like compounds. This methodology might be applicable to the synthesis of this compound (Banfi et al., 2013).
Ring Enlargement in Carbohydrate-Derived Oxazines : Al-Harrasi et al. (2010) investigated the ring enlargement of carbohydrate-derived oxazines to form oxazepine derivatives. Their findings could be relevant for understanding the synthesis pathways of related compounds (Al-Harrasi, Fischer, Zimmer, & Reissig, 2010).
Future Directions
DBO derivatives are of growing pharmaceutical interest due to their wide range of pharmacological activities . Future research will likely focus on developing new synthetic protocols to construct DBO derivatives, exploring their pharmacological properties, and elucidating their mechanisms of action. This will aid in the development of new drugs with potential therapeutic applications.
Mechanism of Action
Target of Action
It’s worth noting that dibenzo[b,f][1,4]oxazepine derivatives, a class of compounds to which our compound belongs, have been found to interact with various targets, including antidepressants , analgesics , calcium channel antagonists , histamine H4 receptor agonists , and non-nucleoside HIV-1 reverse transcriptase inhibitors .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets to modulate their function, leading to changes in cellular processes .
Pharmacokinetics
It is noted that the compound is highly gi absorbable and bbb permeant . Its lipophilicity (Log Po/w) is 1.38 , which could influence its distribution and bioavailability.
Result of Action
Similar compounds have been associated with a range of pharmacological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
[4-(cyclopropylmethyl)-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-8-12-3-4-14-13(7-12)10-16(5-6-17-14)9-11-1-2-11/h3-4,7,11H,1-2,5-6,8-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWGKEYPQRLGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCOC3=C(C2)C=C(C=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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